molecular formula C20H21ClN2O2S B2500245 N-allyl-N'-[2-chloro-6-(3,4-dihydro-2H-chromen-4-yloxy)benzyl]thiourea CAS No. 866042-85-5

N-allyl-N'-[2-chloro-6-(3,4-dihydro-2H-chromen-4-yloxy)benzyl]thiourea

Cat. No.: B2500245
CAS No.: 866042-85-5
M. Wt: 388.91
InChI Key: LCVMPBZNBXOELC-UHFFFAOYSA-N
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Description

N-allyl-N’-[2-chloro-6-(3,4-dihydro-2H-chromen-4-yloxy)benzyl]thiourea is a synthetic organic compound that features a thiourea functional group. This compound is notable for its unique structure, which includes a chromen-4-yloxy moiety and a chloro-substituted benzyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-allyl-N’-[2-chloro-6-(3,4-dihydro-2H-chromen-4-yloxy)benzyl]thiourea typically involves multiple steps:

    Formation of the Chromen-4-yloxy Intermediate: The initial step involves the synthesis of the chromen-4-yloxy intermediate. This can be achieved through the reaction of 3,4-dihydro-2H-chromen-4-one with appropriate reagents under controlled conditions.

    Introduction of the Chloro-Substituted Benzyl Group: The chromen-4-yloxy intermediate is then reacted with a chloro-substituted benzyl halide in the presence of a base to form the desired benzyl ether.

    Thiourea Formation: The final step involves the reaction of the benzyl ether with allyl isothiocyanate to form the thiourea derivative.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

N-allyl-N’-[2-chloro-6-(3,4-dihydro-2H-chromen-4-yloxy)benzyl]thiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to corresponding amines.

    Substitution: The chloro group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.

Scientific Research Applications

N-allyl-N’-[2-chloro-6-(3,4-dihydro-2H-chromen-4-yloxy)benzyl]thiourea has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials or as a precursor in various industrial processes.

Mechanism of Action

The mechanism by which N-allyl-N’-[2-chloro-6-(3,4-dihydro-2H-chromen-4-yloxy)benzyl]thiourea exerts its effects involves interactions with specific molecular targets. The thiourea group can form hydrogen bonds with biological molecules, potentially inhibiting enzymes or interacting with receptors. The chromen-4-yloxy moiety may also contribute to its biological activity by interacting with cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    N-allyl-N’-[2-chloro-6-(3,4-dihydro-2H-chromen-4-yloxy)benzyl]urea: Similar structure but with a urea group instead of thiourea.

    N-allyl-N’-[2-chloro-6-(3,4-dihydro-2H-chromen-4-yloxy)benzyl]thiocarbamate: Contains a thiocarbamate group.

Uniqueness

N-allyl-N’-[2-chloro-6-(3,4-dihydro-2H-chromen-4-yloxy)benzyl]thiourea is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds

Properties

IUPAC Name

1-[[2-chloro-6-(3,4-dihydro-2H-chromen-4-yloxy)phenyl]methyl]-3-prop-2-enylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O2S/c1-2-11-22-20(26)23-13-15-16(21)7-5-9-18(15)25-19-10-12-24-17-8-4-3-6-14(17)19/h2-9,19H,1,10-13H2,(H2,22,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCVMPBZNBXOELC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=S)NCC1=C(C=CC=C1Cl)OC2CCOC3=CC=CC=C23
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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